2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide is a chemical compound that features a chlorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring. The final step involves the acylation of the tetrazole derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide
- 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetrazol-5-yl)pyrimidin-2-amine
- 5-chloro-2-(1H-tetrazol-5-yl)aniline
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8ClN5O |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8ClN5O/c10-7-3-1-6(2-4-7)5-8(16)11-9-12-14-15-13-9/h1-4H,5H2,(H2,11,12,13,14,15,16) |
InChI Key |
HRDAHLAAQRODHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NNN=N2)Cl |
Origin of Product |
United States |
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